molecular formula C16H19NO3 B592645 beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol CAS No. 1226258-10-1

beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol

Cat. No.: B592645
CAS No.: 1226258-10-1
M. Wt: 273.332
InChI Key: CNPCDJGSLHUZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-phenylmethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine-alcohol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic ring and methoxy groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-16-9-13(14(17)10-18)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPCDJGSLHUZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.